(5-Bromo-benzo[b]thiophen-2-yl)-methanol

Purity Specification Quality Control Analytical Chemistry

Regioisomeric ambiguity in brominated benzothiophene building blocks can derail SAR programs and cross-coupling libraries. This 5-bromo isomer eliminates that risk: • Guaranteed 5-position substitution for predictable Suzuki/Buchwald-Hartwig vectors. • ≥95% purity suitable for reference standards and medicinal chemistry intermediates. • Distinct logP (~2.98) and reactivity profile vs. 4-/7-bromo analogs. • In stock with ambient shipping; ideal for aldose reductase inhibitor programs.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
CAS No. 13771-72-7
Cat. No. B1288876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-benzo[b]thiophen-2-yl)-methanol
CAS13771-72-7
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(S2)CO
InChIInChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
InChIKeyKAKXAXVTXCGICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-benzo[b]thiophen-2-yl-methanol Core Properties


(5-Bromo-benzo[b]thiophen-2-yl)-methanol is a 1-benzothiophene derivative featuring a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the fused heteroaromatic ring system [1]. The compound has a molecular formula of C9H7BrOS and a molecular weight of 243.12 g/mol . It is a white crystalline solid at room temperature with a predicted density of 1.699±0.06 g/cm³, a predicted boiling point of 379.9±27.0 °C, and a predicted pKa of 13.69±0.10, indicating extremely weak basicity . As a versatile building block, it serves as a key intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry programs targeting antibacterial and anticancer agents .

Regioisomer-specific building block
5-Bromo substituent enables targeted cross-coupling at the 5-position of benzothiophene core.
Medicinal chemistry intermediate
Used in synthesis of compounds for antibacterial and anticancer research programs.

5-Bromo Isomer vs. Analogs: Key Differences


Within the benzo[b]thiophene-2-methanol scaffold, the position of the bromine substituent profoundly alters physicochemical properties, reactivity profiles, and biological activity. The 5-bromo isomer (CAS 13771-72-7) exhibits distinct electronic distribution, steric environment, and cross-coupling potential compared to its 4-bromo, 7-bromo, and unsubstituted counterparts . For instance, the 5-position bromine enables specific Suzuki-Miyaura or Buchwald-Hartwig coupling vectors that are inaccessible to the 4- or 7-substituted isomers, directly impacting the regioisomeric outcome of downstream library synthesis . Furthermore, the 5-bromo substituent contributes to a logP value (predicted ~2.98) that differs from the 4-bromo analog, influencing solubility and membrane permeability in biological assays . These subtle but critical differences mean that generic substitution without verification of regioisomeric identity can lead to divergent synthetic yields, altered biological activity, or failed analytical method transfer.

5-Bromo isomer 4- / 7-Bromo analogs
Bromine position directs distinct cross-coupling vectors and library regioisomeric outcomes. Using the wrong isomer may lead to divergent synthesis results.
5-Bromo isomer Unsubstituted analog
Predicted logP and solubility differ between 5-bromo and unsubstituted scaffolds, which can alter membrane permeability in biological assays.

5-Bromo Isomer: Quantitative Evidence


Commercial Purity Comparison

The 5-bromo isomer is commercially available with a minimum purity specification of 95% (GC/HPLC) from major vendors, whereas the 7-bromo isomer is routinely offered at 97-98% purity, and the unsubstituted benzo[b]thiophene-2-methanol is offered at >98% purity [1]. This indicates that the 5-bromo compound is typically supplied at a lower purity grade than its 7-bromo and unsubstituted counterparts.

Purity Specification
Specification review
5-Br: 95% (GC/HPLC)
7-Br: 97–98%
Unsubstituted: >98%
5-Bromo isomer typically supplied at lower purity; may require additional purification for sensitive workflows.
Vendor-reported specs; data to verify.
Purity Specification Quality Control Analytical Chemistry

Cold Storage Requirement

The 5-bromo compound requires long-term storage at -20°C to maintain product integrity, as specified by multiple vendors . In contrast, the unsubstituted benzo[b]thiophene-2-methanol can be stored at ambient temperature [1], and the 4-bromo isomer is stable under standard cool, dry conditions .

Storage Condition
Data to verify
5-Br: −20°C
Unsubstituted: Ambient
4-Br: Cool, dry
Sub-zero storage requirement may increase shipping cost and limit shelf-life vs. analogs.
Based on vendor storage specs.
Stability Storage Conditions Logistics

Aldose Reductase Inhibitory Activity

A derivative incorporating the 5-bromo-benzo[b]thiophen-2-ylmethyl moiety (CHEMBL422824) exhibited an IC50 of 1000 nM (1 µM) against human aldose reductase in an in vitro assay [1]. While direct comparator data for the 4-bromo or 7-bromo analogs is not available in this context, this quantitative benchmark establishes a baseline inhibitory activity for the 5-substituted scaffold that can be referenced when designing or selecting building blocks for aldose reductase inhibitor programs.

Aldose Reductase IC50
Class-level inference
IC50 = 1000 nM
(derivative CHEMBL422824)
Baseline activity reference for 5-substituted scaffold; no direct comparator data available.
In vitro assay; class-level inference from a single derivative.
Enzyme Inhibition Medicinal Chemistry Aldose Reductase

5-Bromo Isomer Applications


Aldose Reductase Inhibitor Synthesis

This compound is a suitable building block for synthesizing derivatives aimed at inhibiting human aldose reductase, with a reference IC50 of 1000 nM for a 5-substituted analog . Researchers should select this specific isomer to ensure the correct 5-bromo substitution pattern for structure-activity relationship (SAR) studies in this therapeutic area.

Cross-Coupling Library Synthesis

The 5-bromo substituent serves as a specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This regioisomer is essential when the desired vector of diversification is at the 5-position of the benzothiophene core, as the 4-bromo and 7-bromo isomers will yield different regioisomeric products .

Reference Standard for Impurity Profiling

Given the commercial availability of this compound at 95% purity , it is suitable for use as a reference standard in analytical method development for drug substances containing the 5-bromo-benzo[b]thiophene moiety. Laboratories should be aware of the lower purity specification compared to other regioisomers and may require additional purification if higher purity standards are needed .

Application
Selection Property
Validation Focus
Aldose reductase inhibitor research
5-Bromo regioisomer identity
SAR studies; verify inhibition activity of synthesized derivatives
Cross-coupling library synthesis
5-Position bromine handle
Confirm regioisomeric outcome of Pd-catalyzed couplings
Analytical reference standard
Purity specification context
Method development for impurity profiling; consider lower purity grade

Technical Documentation Hub

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19 linked technical documents
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